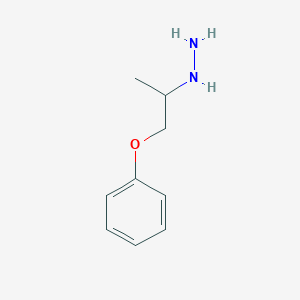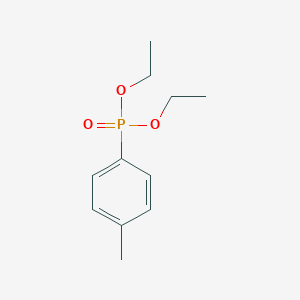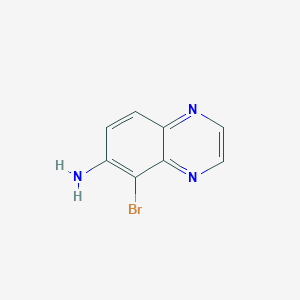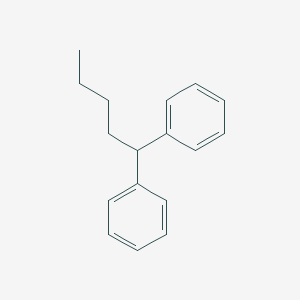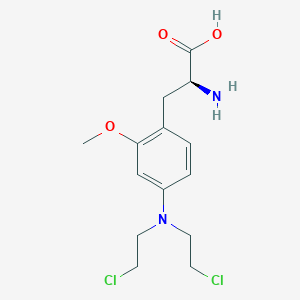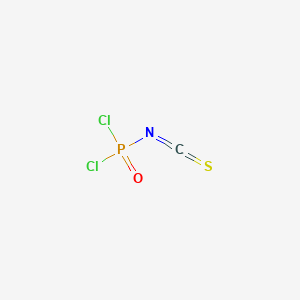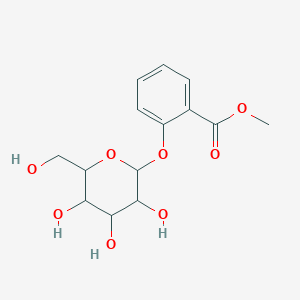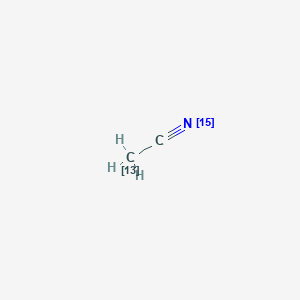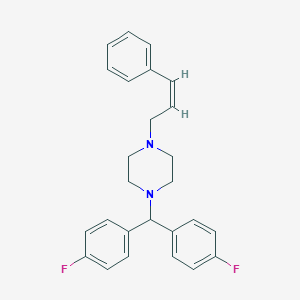![molecular formula C12H13F3N3O2P B154451 N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide CAS No. 1766-62-7](/img/structure/B154451.png)
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is an organophosphorus compound characterized by the presence of aziridine rings and a trifluoromethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide typically involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine rings to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: The major products are aziridine ring-opened derivatives.
Oxidation: Phosphine oxide derivatives are formed.
Reduction: Amines are the primary products.
Applications De Recherche Scientifique
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a tool for studying the mechanisms of aziridine ring-opening reactions and their biological implications.
Mécanisme D'action
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide involves the formation of reactive intermediates through the ring-opening of aziridine rings. These intermediates can interact with biological macromolecules, such as DNA and proteins, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in cellular replication and repair pathways.
Comparaison Avec Des Composés Similaires
- N-(Bis(1-aziridinyl)phosphinyl)-2,3,5-triiodobenzamide
- N-(Bis(1-aziridinyl)phosphinyl)-p-methylbenzamide
Comparison: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and potential for enhanced biological activity compared to its analogs. The trifluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
1766-62-7 |
|---|---|
Formule moléculaire |
C12H13F3N3O2P |
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
Clé InChI |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
SMILES canonique |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


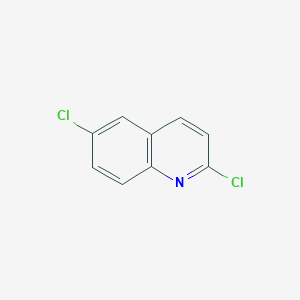
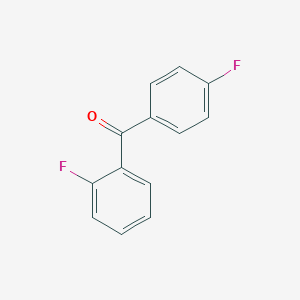
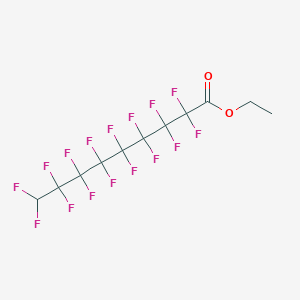
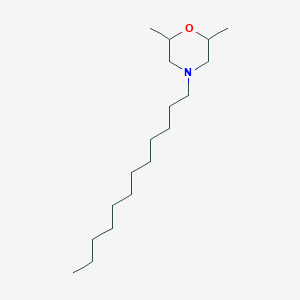
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
